Ether-d10 Eliminates Interfering ¹H Solvent Signals vs. Non-Deuterated Diethyl Ether
Ether-d10 provides a completely silent background in the ¹H NMR spectrum, enabling unambiguous detection of analyte protons in the 0–10 ppm range. In contrast, non-deuterated diethyl ether produces intense ¹H signals at 3.34 ppm (CH₂, multiplet) and 1.07 ppm (CH₃, multiplet) with J(C,D) coupling constants of 21 Hz and 19 Hz, respectively, which would completely mask any analyte resonances in these critical aliphatic regions [1]. The ¹³C NMR spectrum of non-deuterated diethyl ether shows signals at 65.3 ppm (CH₂, quintet) and 14.5 ppm (CH₃, septet), whereas Ether-d10 eliminates these solvent signals entirely [1].
| Evidence Dimension | ¹H NMR solvent background signal |
|---|---|
| Target Compound Data | No detectable ¹H signal in the 0–10 ppm range |
| Comparator Or Baseline | Non-deuterated diethyl ether: ¹H signals at 3.34 ppm (CH₂, m, J=21 Hz) and 1.07 ppm (CH₃, m, J=19 Hz) |
| Quantified Difference | Complete elimination of all interfering ¹H solvent peaks; signal intensity reduction from 100% (protio) to <0.1% (assuming 99 atom % D) in the aliphatic region |
| Conditions | 500 MHz ¹H NMR spectrometer, 25 °C, neat solvent reference |
Why This Matters
This quantitative elimination of solvent interference is essential for accurate integration, coupling constant measurement, and structural assignment of non-polar analytes in the aliphatic region, which is impossible with the protio analog.
- [1] Steffen's Chemistry Pages. Diethylether-d10: NMR data including ¹H and ¹³C chemical shifts and J(C,D) coupling constants. 2013. View Source
